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Compound of Interest

Compound Name: Dihydrocarminomycin

CAS No.: 62182-86-9

Cat. No.: B1670587

Get Quote

Executive Summary
Dihydrocarminomycin (13-dihydrocarminomycin) is a C-13 hydroxylated metabolite of the

anthracycline antibiotic Carminomycin (Carubicin). While Carminomycin itself is a potent

antineoplastic agent—often comparable or superior to Daunorubicin in specific uptake metrics

—its dihydro-derivative represents a critical pivot point in anthracycline pharmacology.

Current research indicates that Dihydrocarminomycin exhibits lower antitumor efficacy than

its parent compound while retaining significant toxicity, particularly delayed lethality associated

with chronic cardiomyopathy. Understanding this compound is essential not for its direct clinical

potential, but for elucidating the metabolic deactivation pathways of anthracyclines and the

mechanisms of drug-induced cardiotoxicity.

Chemical Identity & Biosynthesis
Dihydrocarminomycin is formed via the stereospecific reduction of the C-13 ketone group of

Carminomycin to a secondary alcohol. This transformation alters the molecule's polarity and its

interaction with the DNA-Topoisomerase II complex.
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Biosynthetic Origin
In wild-type Streptomyces peucetius, the pathway typically proceeds to Doxorubicin or

Daunorubicin. However, specific genetic blocks accumulate Dihydrocarminomycin:

Mutant Strains: Strains defective in doxA (cytochrome P-450 hydroxylase) or dnrU

(ketoreductase) genes often accumulate C-13 dihydro variants.

Enzymatic Route: The reduction is catalyzed by cytoplasmic ketoreductases (CBRs), which

convert the C-13 carbonyl to an alcohol.
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Figure 1: Biosynthetic derivation of Dihydrocarminomycin from the anthracycline pathway.

Mechanism of Action
The biological activity of Dihydrocarminomycin follows the classical anthracycline mode of

action but with altered kinetics due to the C-13 modification.

Primary Mechanism: Topoisomerase II Poisoning
Like its parent, Dihydrocarminomycin intercalates into DNA base pairs. However, the

conversion of the C-13 ketone to a hydroxyl group reduces the stability of the Drug-DNA-

Topoisomerase II Ternary Complex.

Impact: This reduced stability leads to lower DNA strand break persistence compared to

Carminomycin, explaining the "inferior" antitumor potency observed in in vivo models (e.g.,

L1210 leukemia).
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Secondary Mechanism: Oxidative Stress &
Cardiotoxicity
The quinone moiety in ring C remains intact, allowing Dihydrocarminomycin to undergo redox

cycling:

Semiquinone Formation: One-electron reduction by NADH dehydrogenase.

ROS Generation: Reaction with molecular oxygen yields Superoxide (

).

Iron Interaction: The C-13 alcohol metabolite is implicated in disrupting sarcoplasmic

reticulum

pumps (SERCA), a hallmark of anthracycline-induced chronic cardiomyopathy.

Biological Activity Profile
Comparative Potency
Data indicates a distinct separation between acute toxicity and therapeutic efficacy.

Parameter
Carminomycin
(Parent)

Dihydrocarminomy
cin (Metabolite)

Clinical Implication

Antitumor Potency High Moderate to Low

Metabolite is less

effective at killing

tumor cells.

Acute Toxicity (LD50) High High (Similar)
Acute lethal dose

remains comparable.

Lethality Timing Acute (Early) Delayed

Suggests

accumulation or

chronic organ

damage.

DNA Binding High Affinity Reduced Affinity
Altered intercalation

kinetics.
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In Vivo Efficacy
In murine models (L1210 leukemia, Garding-Passy melanoma), Dihydrocarminomycin
showed:

Inferior Efficiency: Required higher doses to achieve tumor inhibition comparable to

Carminomycin.

Delayed Mortality: Treated animals often survived the acute phase but succumbed later,

likely due to cumulative cardiac or renal toxicity rather than tumor burden.

Experimental Protocols
Protocol: Isolation from Streptomyces peucetius Mutant
Objective: Isolate 13-dihydrocarminomycin from a blocked mutant strain (e.g., doxA or dnrV

mutant).

Reagents:

APM Fermentation Medium

Ethyl Acetate (EtOAc)[1]

Methanol (MeOH)[1]

Chloroform (

)[1]

Sephadex LH-20[1]

Silica Gel 60

Workflow:

Fermentation:

Inoculate S. peucetius mutant into APM medium containing neomycin (
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).[1]

Incubate at

for 5 days with rotary shaking (200 rpm).

Extraction:

Centrifuge culture broth to separate mycelium.

Extract the supernatant 3x with equal volumes of Ethyl Acetate.[1]

Combine organic layers and evaporate under reduced pressure (

) to yield a crude red residue.

Purification (Step 1 - Size Exclusion):

Dissolve residue in minimal MeOH.

Load onto a Sephadex LH-20 column (

cm).[1]

Elute with MeOH.[1] Collect the red-pigmented fraction (typically elutes between 100–130

mL).

Purification (Step 2 - Adsorption):

Subject the LH-20 active fraction to a Silica Gel column.

Elute with a gradient of

(from 100:0 to 50:50).

Dihydrocarminomycin typically elutes at

(7:3).

Validation:
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Verify purity via HPLC (C18 column) and Mass Spectrometry (Molecular ion confirmation).

Protocol: In Vitro Cytotoxicity Assay (Modified MTT)
Objective: Assess the IC50 of Dihydrocarminomycin vs. Carminomycin.

Seeding: Plate L1210 or MCF-7 cells at

cells/well in 96-well plates.

Treatment:

Prepare stock solutions of Dihydrocarminomycin in DMSO.

Perform serial dilutions (

to

).

Incubate cells for 72 hours.

Readout:

Add MTT reagent (

) for 4 hours.

Solubilize formazan crystals with DMSO.

Measure absorbance at 570 nm.

Analysis: Calculate IC50 using non-linear regression. Expect Dihydrocarminomycin IC50

to be 5-10x higher (less potent) than Carminomycin.

Mechanistic Visualization
The following diagram illustrates the dual pathway of activity and toxicity.
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Figure 2: Mechanistic pathways leading to moderate antitumor activity and significant

cardiotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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